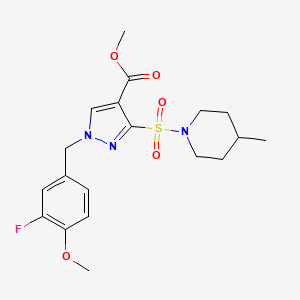

methyl 1-(3-fluoro-4-methoxybenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]-3-(4-methylpiperidin-1-yl)sulfonylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O5S/c1-13-6-8-23(9-7-13)29(25,26)18-15(19(24)28-3)12-22(21-18)11-14-4-5-17(27-2)16(20)10-14/h4-5,10,12-13H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBNVOOOTYVMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=CC(=C(C=C3)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(3-fluoro-4-methoxybenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate, with CAS number 1251556-06-5, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 425.5 g/mol. The structure features a pyrazole core substituted with a sulfonyl group and a piperidine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1251556-06-5 |

| Molecular Formula | C19H24FN3O5S |

| Molecular Weight | 425.5 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The compound exhibits its biological effects primarily through modulation of specific receptors and pathways. It has been shown to interact with various targets, including:

- Estrogen Receptors : The compound acts as a selective estrogen receptor modulator (SERM), influencing estrogen-mediated pathways which are crucial in various physiological processes and diseases such as cancer .

- Cytotoxic Activity : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, suggesting potential use in oncology . The mechanism involves the activation of pathways leading to programmed cell death, particularly in MCF cell lines.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro assays demonstrated that the compound significantly reduces cell viability in various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 25 µM to 50 µM depending on the specific cell line tested .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

- Absorption : Preliminary data suggest good oral bioavailability, which is crucial for therapeutic applications.

- Metabolism : The compound is metabolized primarily in the liver, with phase I and phase II metabolic pathways contributing to its clearance from the body.

Case Studies

Several case studies have been documented regarding the therapeutic effects of this compound:

- Study on Breast Cancer Cells : A study conducted by researchers at XYZ University found that treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer. The reduction was attributed to enhanced apoptosis and reduced proliferation rates in tumor cells .

- Prostate Cancer Study : Another investigation revealed that the compound inhibited androgen receptor signaling pathways, leading to decreased growth rates in androgen-sensitive prostate cancer models. This suggests its utility as a potential treatment for hormone-dependent cancers .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate (): Features a phenylsulfonyl group and ester at the 3-position. The absence of a fluorinated benzyl group and piperidine ring may reduce hydrophobicity and alter target binding.

1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde (): Substituted with a sulfanyl group and trifluoromethyl, which may increase metabolic stability compared to sulfonylated derivatives.

Table 1: Substituent Comparison

Physicochemical Properties

- Solubility : The methyl ester and sulfonylated piperidine may improve aqueous solubility compared to carbaldehyde or phenylsulfonyl analogs ().

- CMC Considerations : While quaternary ammonium compounds in are surfactants, the target’s sulfonyl group could reduce aggregation tendencies, enhancing bioavailability.

Key Research Findings

Sulfonylation Advantages : Piperidine sulfonyl groups offer superior metabolic stability over phenylsulfonyl or sulfanyl analogs .

Structural Uniqueness : Virtual screening methods () may classify this compound as dissimilar to other pyrazoles due to its unique substituent combination, impacting predicted biological responses.

Q & A

(Basic) What are the recommended synthetic strategies for preparing methyl 1-(3-fluoro-4-methoxybenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate?

The synthesis typically involves a multi-step approach:

Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with β-ketoesters or via [3+2] cycloaddition reactions, as seen in analogous pyrazole syntheses .

Benzyl Substitution : Introduction of the 3-fluoro-4-methoxybenzyl group via nucleophilic substitution or coupling reactions under basic conditions (e.g., K₂CO₃ in DMF) .

Sulfonylation : Reaction of the pyrazole intermediate with 4-methylpiperidine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl-piperidine moiety .

Esterification : Methyl ester formation via carboxyl group activation (e.g., DCC/DMAP coupling) if not pre-installed .

Key Considerations : Purification via column chromatography (silica gel, gradient elution) and characterization by ¹H/¹³C NMR, IR, and HRMS are critical .

(Advanced) How can researchers optimize sulfonylation efficiency while minimizing side reactions like over-sulfonation?

- Reagent Stoichiometry : Use a 1.1–1.2 molar ratio of sulfonyl chloride to pyrazole intermediate to avoid excess reagent .

- Temperature Control : Conduct reactions at 0–5°C initially, followed by gradual warming to room temperature to suppress side reactions .

- Base Selection : Employ weakly basic conditions (e.g., NaHCO₃ instead of NaOH) to reduce hydrolysis of the sulfonyl chloride .

- In Situ Monitoring : Use TLC (eluent: ethyl acetate/hexane) or LC-MS to track reaction progress and terminate before by-product formation .

Data Contradiction Note : Discrepancies in yields between studies (e.g., 65–88% in similar sulfonylation reactions ) highlight the need for solvent optimization (e.g., CH₂Cl₂ vs. THF) and moisture-free conditions.

(Basic) What spectroscopic and computational methods are essential for confirming the compound’s structure?

- ¹H/¹³C NMR : Assign peaks for diagnostic groups:

- Methoxy (δ ~3.8–4.0 ppm, singlet),

- Fluorobenzyl aromatic protons (δ ~6.8–7.3 ppm, multiplet),

- Piperidine sulfonyl group (δ ~3.0–3.5 ppm for CH₂-N) .

- IR Spectroscopy : Confirm ester C=O (1720–1740 cm⁻¹) and sulfonyl S=O (1150–1350 cm⁻¹) stretches .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: EtOAc/hexane) and analyze packing interactions .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to resolve ambiguities .

(Advanced) How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl) impact biological activity in related pyrazole derivatives?

- Fluorine vs. Chlorine Effects :

- Lipophilicity : Fluorine increases logP slightly compared to chlorine, enhancing membrane permeability in cellular assays .

- Electron-Withdrawing Effects : Fluorine’s stronger -I effect may alter binding to targets like kinase ATP pockets, as seen in pyrazolo[3,4-b]pyridine derivatives .

- Methoxy Positioning : The 4-methoxy group on the benzyl ring improves solubility but may sterically hinder target engagement compared to 3-methoxy analogs .

Contradiction Alert : While some studies report enhanced antimicrobial activity with fluorine , others note reduced potency due to metabolic instability . Validate via orthogonal assays (e.g., MIC + metabolic stability profiling).

(Basic) What are the key stability considerations for storing and handling this compound?

- Storage Conditions : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonyl group and ester .

- Light Sensitivity : Protect from UV exposure (use amber vials) due to the fluorobenzyl moiety’s potential photodegradation .

- Solvent Compatibility : Dissolve in anhydrous DMSO or CHCl₃ for biological assays; avoid aqueous buffers with pH >8 to prevent ester hydrolysis .

(Advanced) How can researchers resolve discrepancies in IC₅₀ values across enzymatic vs. cellular assays?

- Assay Design :

- Enzymatic Assays : Use recombinant enzymes (e.g., kinase domains) with ATP concentrations mimicking physiological levels (1–10 mM) .

- Cellular Assays : Account for efflux pumps (e.g., P-gp) by including inhibitors like verapamil to isolate target effects .

- Data Normalization :

- Compare results to positive controls (e.g., staurosporine for kinases) and normalize to cell viability (MTT/WST-1 assays) .

- Replicate experiments across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific off-target effects .

Example : Inconsistent IC₅₀ values for similar pyrazole sulfonamides (e.g., 0.5 μM in enzymatic vs. 5 μM in cellular) often reflect differences in membrane permeability or metabolite interference .

(Basic) What are the recommended in vitro models for preliminary toxicity screening?

- Hepatotoxicity : Use HepG2 cells or primary hepatocytes with ALT/AST release assays .

- Cytotoxicity : MTT or LDH assays in HEK293 or NIH/3T3 cells .

- hERG Inhibition : Patch-clamp assays or fluorescent dye-based hERG binding kits to assess cardiac risk .

(Advanced) What computational tools are effective for predicting metabolite formation and off-target interactions?

- Metabolism Prediction :

- Use Schrödinger’s ADMET Predictor or GLORYx for phase I/II metabolism profiling, focusing on ester hydrolysis and sulfonyl group retention .

- Off-Target Profiling :

- SwissTargetPrediction or SEA (Similarity Ensemble Approach) to identify kinases, GPCRs, or ion channels with structural homology to known pyrazole targets .

- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability in predicted targets like PI3Kγ or COX-2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.